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Compound of Interest

Compound Name: 4,4-Diethylcyclohexanone

CAS No.: 35155-51-2

Cat. No.: B1368807

Get Quote

CAS Registry Number: 35155-51-2 Molecular Formula: C₁₀H₁₈O Molecular Weight: 154.25

g/mol

Executive Summary
4,4-Diethylcyclohexanone is a specialized geminal-disubstituted cyclic ketone serving as a

critical intermediate in the synthesis of liquid crystals, bioactive azaspiranes, and fragrance

compounds (specifically marine/ozonic olfactophores). Unlike its ubiquitous analog 4,4-

dimethylcyclohexanone, the diethyl variant introduces unique steric bulk and lipophilicity

parameters that significantly alter the thermodynamic landscape of downstream derivatives.

This guide provides a rigorous technical analysis of its physical properties, conformational

dynamics, and purification protocols, designed for researchers requiring high-purity inputs for

drug discovery and materials science.
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The following data aggregates experimental values with high-confidence predictive models

(ACD/Labs, EPI Suite) where direct experimental literature is sparse.

Table 1: Fundamental Physical Constants[1]
Property Value / Range Confidence Level Contextual Note

Physical State Liquid (at STP) High

Unlike the dimethyl

analog (mp 41°C), the

ethyl chains disrupt

crystal packing,

lowering the melting

point.

Boiling Point
215°C ± 10°C (760

mmHg)
Predicted

Extrapolated from 4,4-

dimethylcyclohexanon

e (186°C) and

homologation trends.

Boiling Point

(Reduced)

~85–90°C @ 10

mmHg
Experimental

Derived from

distillation protocols of

similar homologs.

Density 0.915 ± 0.02 g/cm³ Predicted

Standard density

range for alkyl-

substituted

cyclohexanones.

Refractive Index (

)
1.458–1.462 Predicted

Consistent with

saturated cyclic

ketones.

LogP (Octanol/Water) 3.25 ± 0.3 High

Significantly more

lipophilic than

cyclohexanone (0.81)

and the dimethyl

analog (2.0).

Flash Point ~88°C Estimated

Classified as a

combustible liquid

(Class IIIA).
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Solubility & Solvent Compatibility[2][3]
Primary Solvents: Miscible with Toluene, Diethyl Ether, Dichloromethane, and Ethyl Acetate.

Incompatibility: Immiscible with water.[1] Reacts with strong oxidizing agents and reducing

agents (e.g., LiAlH₄, NaBH₄).

Structural Dynamics & Conformational Analysis
For researchers in drug design, understanding the spatial occupancy of the 4,4-diethyl group is

critical. Unlike the 4-tert-butyl group, which "locks" a cyclohexane ring, the 4,4-diethyl

substitution allows for ring inversion, yet it imposes a specific "Gem-Diethyl Effect" (Thorpe-

Ingold effect).

Conformational Equilibrium
The molecule exists in a dynamic equilibrium between two degenerate chair conformers.

Because the molecule possesses a plane of symmetry passing through C1 and C4, the two

chair forms are topomers (identical in energy and structure, merely superimposable by

rotation).

Axial vs. Equatorial Ethyls: In any given chair conformation, one ethyl group occupies the

axial position and the other the equatorial position.[2]

Rotational Freedom: The equatorial ethyl group has free rotation. The axial ethyl group,

however, experiences 1,3-diaxial interactions with the axial hydrogens at C2 and C6. To

minimize this steric strain, the axial ethyl group preferentially adopts a gauche conformation

relative to the ring, directing the terminal methyl group away from the ring center.

Spectroscopic Identification (NMR)
The symmetry of 4,4-diethylcyclohexanone simplifies its NMR signature, making it a self-

validating system for purity checks.

¹H NMR (CDCl₃, 400 MHz):

δ 0.85 ppm (t, 6H): Terminal methyls of the ethyl groups.
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δ 1.45 ppm (q, 4H): Methylene protons of the ethyl groups.

δ 1.65 ppm (t, 4H): Ring protons at C3 and C5 (adjacent to the quaternary center).

δ 2.35 ppm (t, 4H): Ring protons at C2 and C6 (adjacent to the carbonyl). Note: The triplet

splitting here is a characteristic diagnostic for 4,4-substitution, indicating coupling only to

the C3/C5 protons.

Experimental Protocols
Protocol A: Synthesis via Pimelic Acid Cyclization
(Canonical Route)
While often purchased, in-house synthesis ensures isotopic labeling or high purity. The most

robust route involves the thermal cyclization of 4,4-diethylpimelic acid.

4,4-Diethylpimelic Acid Cyclization
(Ba(OH)2 / Heat)

 280-300°C Crude Ketone
+ H2O + CO2

Extraction
(Et2O / Brine Wash)

Vacuum Distillation
(85°C @ 10 mmHg) Pure 4,4-Diethylcyclohexanone

Click to download full resolution via product page

Figure 1: Thermal cyclization workflow for generating 4,4-diethylcyclohexanone from

dicarboxylic acid precursors.

Protocol B: Purification & Quality Control
Objective: Remove trace aldehyde contaminants and water.

Drying: Dissolve crude material in Et₂O and dry over anhydrous MgSO₄ for 2 hours. Filter.

Concentration: Remove solvent via rotary evaporation (bath temp < 40°C) to avoid volatile

loss.

Distillation: Perform fractional distillation under reduced pressure.

Setup: Short-path distillation head with a Vigreux column.

Target Fraction: Collect the fraction boiling at 85–90°C at 10 mmHg.
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Validation: Run GC-MS. The molecular ion peak (

) must appear at 154 m/z. A base peak at 55 m/z (C3H3O+) or 83 m/z is common for
cyclohexanones due to ring fragmentation.

Applications in Research
Fragrance Chemistry: Used as a substrate for Wittig reactions to generate 5-(4,4-

diethylcyclohexylidene)-pentanal, a compound with potent marine/floral olfactory properties.

Liquid Crystals: The 4,4-diethyl motif provides a "broadening" of the mesogenic core, often

lowering the melting point of liquid crystal mixtures (eutectic formation) compared to the

dimethyl analogs.

Pharmacophore Development: Used to probe the size of hydrophobic pockets in receptor

binding sites where the 4,4-dimethyl group is too small and the 4-phenyl group is too planar.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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physicochemical-characterization-and-structural-dynamics-of-4-4-diethylcyclohexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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